N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Research demonstrates the synthesis of [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. These compounds, derived from reactions involving chloro-nitrobenzenesulfonamide and bis-electrophilic phenols, underline the role of the primary sulfonamide group in facilitating ring formation and acting as a zinc-binding group in enzyme inhibition. This finding is crucial for developing therapeutics targeting carbonic anhydrase-related disorders (Sapegin et al., 2018).
Asymmetric Synthesis
The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been reported, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process highlights the use of a diaryl prolinol L4 as a chiral ligand, showcasing a method to achieve high yields and enantioselectivities in the synthesis of chiral β-amino esters (Munck et al., 2017).
Antimicrobial and Antiproliferative Agents
A study on the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effective antimicrobial and antiproliferative activities. These compounds, featuring various biologically active moieties, demonstrate significant potential in the development of new therapeutic agents (Abd El-Gilil, 2019).
Heterocyclic Synthesis
Advancements in the synthesis of dibenzo[b,f][1,4]oxazepine (DBO) derivatives have been highlighted, showcasing various synthetic protocols. These derivatives hold pharmacological significance due to their diverse activities, guiding chemists in developing novel DBO-based pharmaceuticals (Zaware & Ohlmeyer, 2015).
Propiedades
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-5-26-20-8-6-7-9-22(20)30-21-11-10-18(14-19(21)24(26)27)25-31(28,29)23-16(3)12-15(2)13-17(23)4/h6-14,25H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTJDTWTUQYRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.